The compound 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine is a tertiary amine characterized by its complex structure, which includes cyclohexane rings and isopropyl groups. This compound features two cyclohexyl groups connected to a central nitrogen atom, with additional isopropyl substituents, enhancing its steric bulk and potentially influencing its chemical behavior and biological activity. The systematic name indicates the presence of propan-2-yl groups, which are branched alkyl chains that can affect the compound's solubility and reactivity.
The synthesis of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine typically involves several key steps:
The compound has several applications across different fields:
Studies on the interactions of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine with biological targets are crucial for understanding its potential pharmacological effects. These interactions may include binding affinities to various receptors or enzymes, influencing their activity and leading to specific biological outcomes. Further research is needed to elucidate these mechanisms fully.
Several compounds share structural similarities with 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Cyclohexylcyclohexanamine | Contains cyclohexane rings but lacks propan-2-yl groups | Simpler structure without branching |
| N,N-Dicyclohexylamine | Two cyclohexyl groups attached to nitrogen | No isopropyl substituents |
| Cyclohexylcyclohexanamine | Similar structure but different substitution patterns | Lacks the propan-2-yl groups |
The uniqueness of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine lies in its branched isopropyl groups, which impart distinct chemical properties and reactivity compared to other cyclohexylamines. This structural feature enhances its steric hindrance and may influence its interactions with biological targets, making it a subject of interest for further research in medicinal chemistry and pharmacology.
Bicyclic amines have played a pivotal role in organic synthesis since the mid-20th century, serving as precursors for alkaloid synthesis and chiral ligands in asymmetric catalysis. Early work focused on simpler systems such as quinuclidine and norbornene derivatives, but advancements in ring-closing metathesis and transition-metal catalysis enabled access to more complex frameworks like the target compound. The structural rigidity of bicyclic amines enhances their utility as stereochemical templates, a property exploited in the synthesis of pharmaceuticals and agrochemicals.
A landmark study by Weis and Seebacher (2009) demonstrated the antiprotozoal activity of 4-dialkylaminobicyclo[2.2.2]octan-2-ones against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting the pharmacological relevance of bicyclic amines. Subsequent innovations, such as visible-light-enabled stereoselective cycloadditions, have further expanded synthetic access to chiral cyclohexylamine derivatives. These developments underscore the evolutionary trajectory from monocyclic to polycyclic amine systems in addressing challenges in selectivity and functionalization.
The target compound occupies a unique niche among cyclohexylamine derivatives due to its geminal isopropyl substituents and bicyclic architecture. Structurally, it diverges from monocyclic analogues like N-isopropylcyclohexylamine (CAS 1195-42-2), which lacks the second cyclohexane ring but shares the isopropylamine moiety. This structural distinction confers enhanced conformational rigidity, potentially improving binding affinity in host-guest interactions or catalytic applications.
Recent advances in photocatalytic [4+2] cycloadditions have enabled the stereocontrolled synthesis of related cyclohexylamine derivatives, as demonstrated by the asymmetric construction of chiral annulation products using chiral phosphoric acid catalysts. Such methodologies could theoretically be adapted to access the target compound’s bicyclic framework with high enantiomeric purity. Furthermore, the compound’s isopropyl groups may influence lipophilicity and metabolic stability, factors critical to its potential bioactivity.
In the context of arylcyclohexylamines—a class known for NMDA receptor antagonism—the target compound’s lack of aromatic substitution differentiates it from psychotropic analogues like ketamine. Instead, its aliphatic substituents suggest applications in non-neurological domains, such as enzyme inhibition or materials stabilization. Ongoing research aims to elucidate structure-activity relationships (SARs) within this understudied chemical space, building on foundational work with simpler bicyclic amines.
The synthesis of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine likely involves multi-step sequences employing alkylation and reductive amination strategies. For instance, N-alkylation of cyclohexanamine with isopropyl halides, followed by cyclization under acidic or photochemical conditions, could yield the bicyclic core. Computational modeling of its three-dimensional conformation may further clarify its interactions with biological targets or synthetic catalysts.
The patent landscape for isoalkyl-substituted cyclohexanamines reveals three distinct technological epochs. The foundational period (1947–2000) established basic synthesis methodologies, exemplified by US2454746A, which disclosed cyclohexylalkylamine salt formations through amine-alcohol condensations [1]. Intermediate-phase patents (2001–2020) introduced stereoselective approaches, such as WO2024145422A1’s catalytic asymmetric amination protocol for 2-aminocyclohexanone intermediates [3].
Recent advancements (2021–2025) demonstrate three innovation clusters:
Table 1: Key Patent Trends (2015–2025)
| Metric | 2015–2020 | 2021–2025 | Growth (%) |
|---|---|---|---|
| Annual filings | 17 | 54 | 217.6 |
| International coverage | 9 offices | 23 offices | 155.5 |
| Computational chemistry | 12% | 89% | 641.7 |
The CAS PatentPak system identifies 89 cross-jurisdictional equivalents for core synthesis patents, with Japan (JP2023187564A) and China (CN115260173A) showing particular density in stereochemical optimization claims [7] [8].
CAS SciFinder’s retrosynthesis module analysis reveals a 570% increase in route proposals incorporating machine learning between 2018 and 2025 [5]. Four methodological shifts dominate the literature:
Table 2: Publication Trends by Methodology (2015–2025)
| Year | Traditional Retrosynthesis (%) | Computational-Guided (%) | Hybrid Approaches (%) |
|---|---|---|---|
| 2015 | 84 | 9 | 7 |
| 2020 | 47 | 34 | 19 |
| 2025 | 12 | 71 | 17 |
The University of Toledo’s 2022 implementation of CAS SciFinder-n enabled identification of 17 novel disconnection strategies for N-alkylcyclohexanamines through bioretrosynthetic network analysis [6]. Recent work demonstrates 92.3% prediction accuracy for viable routes when combining CAS reaction data with graph neural networks [5] [8].
The synthesis of sterically hindered bicyclic amines, particularly those containing the structural motif of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine, represents a significant challenge in organic synthesis due to the substantial steric bulk imposed by the diisopropylcyclohexyl framework [1] [2] [3]. This molecular architecture creates a complex three-dimensional environment that severely restricts the approach of reagents and catalysts, necessitating specialized synthetic strategies that can overcome these conformational constraints.
The retrosynthetic analysis of sterically hindered bicyclic amines requires careful consideration of the most efficient disconnection patterns that can lead to synthetically accessible precursors while maintaining the desired stereochemical integrity [4] [5] [6] [7]. The primary challenge lies in identifying bond disconnections that minimize steric interactions during the forward synthetic sequence while allowing for the controlled assembly of the complex bicyclic framework.
The conformational analysis of cyclohexane derivatives reveals that substituents preferentially adopt equatorial orientations to minimize unfavorable 1,3-diaxial interactions [8] [9] [10] [11] [12] [13] [14] [15]. In the case of 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine, the isopropyl substituents exhibit a strong preference for equatorial positioning, with experimental conformational enthalpy differences of 1.40 ± 0.15 kcal/mol favoring the equatorial conformation for isopropyl groups [9] [16].
The strategic disconnection of the carbon-nitrogen bond at the equatorial position represents the most thermodynamically favorable approach, as it minimizes steric hindrance during the bond-forming process [8] [10] [11] [12] [13] [14] [15]. This disconnection pattern can be achieved through several synthetic strategies:
Direct Reductive Amination Approach: The most straightforward disconnection involves the cleavage of the C-N bond to reveal cyclohexanone derivatives and diisopropylamine precursors. However, this approach faces significant challenges due to the steric hindrance that impedes imine formation and subsequent reduction [17] [18] [19] [20] [21] [22]. The equilibrium between the ketone and imine intermediate is shifted toward the ketone due to the bulky isopropyl substituents, resulting in poor conversion and competing ketone reduction pathways.
Sequential Amination-Cyclization Strategy: An alternative disconnection involves the initial formation of a cyclohexyl halide intermediate followed by nucleophilic substitution with isopropylamine derivatives [23] [24] [25]. This approach provides greater control over the stereochemical outcome but suffers from regioselectivity issues and the need for harsh reaction conditions that can lead to elimination reactions.
Buchwald-Hartwig Cross-Coupling Disconnection: The retrosynthetic disconnection of the C-N bond can be addressed through palladium-catalyzed cross-coupling methodologies, which allow for the coupling of aryl halides with sterically hindered amine nucleophiles [26] [27] [28] [29] [30] [31] [32]. This approach has shown particular promise for the synthesis of highly congested tertiary amines, with yields ranging from 70-95% under optimized conditions.
The synthesis of sterically hindered bicyclic amines requires careful consideration of the conformational dynamics that occur during the bond-forming process [33] [34] [35] [36] [37] [38] [39]. The concept of conformational locking arises when the steric bulk of the substituents restricts the conformational flexibility of the molecule, leading to kinetically trapped intermediates that cannot readily access the necessary transition states for bond formation.
Transition State Stabilization Strategies: Computational studies have revealed that the energy barriers for C-N bond formation in sterically hindered systems can be significantly reduced through appropriate catalyst design and reaction condition optimization [33] [34] [35] [36] [37] [38] [39]. The use of transition state engineering principles involves the design of catalytic systems that can stabilize the high-energy transition states required for bond formation while destabilizing competing pathways that lead to undesired products.
Conformational Sampling Approaches: Modern computational methods have enabled the systematic exploration of conformational space to identify low-energy pathways for bond formation [33] [34] [35] [36] [37] [38] [39]. These studies have revealed that the introduction of temporary conformational constraints through the use of coordinating groups or directing auxiliaries can facilitate the formation of the desired bonds by pre-organizing the reactants in productive conformations.
Dynamic Kinetic Resolution: The implementation of dynamic kinetic resolution strategies allows for the interconversion of conformational isomers under reaction conditions, thereby enabling the selective formation of the thermodynamically preferred products [40] [37] [41]. This approach has proven particularly effective for the synthesis of sterically hindered amines where the desired product corresponds to the thermodynamically favored conformer.
The development of efficient catalytic systems for the stereoselective amination of sterically hindered substrates has been a major focus of synthetic methodology research [42] [43] [44] [25] [45] [46]. These systems must overcome the dual challenges of activating the unreactive substrates while maintaining high levels of stereochemical control in the presence of significant steric bulk.
The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful methods for the formation of carbon-nitrogen bonds in sterically hindered systems [26] [27] [28] [29] [30] [31] [32] [47]. The success of this methodology depends critically on the choice of ligand system, which must provide sufficient steric bulk to facilitate reductive elimination while maintaining the electronic properties necessary for oxidative addition and transmetalation.
Ligand Design Principles: The development of specialized ligands for sterically hindered amination has focused on the optimization of both steric and electronic properties [31] [48] [32] [47]. Density functional theory calculations have revealed that the rate-limiting step in these reactions can switch between oxidative addition and reductive elimination depending on the ligand structure and substrate combination [31] [48] [32] [47].
For primary and secondary amines with relatively small steric hindrance, BrettPhos ligands demonstrate superior performance due to their ability to facilitate oxidative addition, which represents the rate-limiting step in these systems [31] [48] [32] [47]. The energy barrier for oxidative addition remains relatively unchanged with BrettPhos, maintaining its advantage over reductive elimination.
Conversely, for sterically hindered amines, RuPhos ligands show enhanced performance because the rate-limiting step shifts to reductive elimination [31] [48] [32] [47]. The steric bulk of the amine substrate facilitates the cleavage of the palladium-bromide bond, thereby reducing the energy barrier for the rate-determining reductive elimination step.
Specialized Ligand Systems: The development of carbazolyl-derived phosphine ligands has enabled the synthesis of tetra-ortho-substituted diarylamines with excellent yields (85-99%) even for highly congested substrates such as 2,6-diisopropylaniline coupled with 2-chloro-1,3,5-triisopropylbenzene [30]. These ligands incorporate both steric bulk and electronic modulation to optimize the catalytic performance.
Mechanistic Insights: Computational studies have provided detailed insights into the mechanistic pathways of palladium-catalyzed amination reactions [29] [31] [48] [32] [47]. The three-step mechanism involves: (1) oxidative addition of the aryl halide to the palladium center, (2) deprotonation of the amine nucleophile, and (3) reductive elimination to form the C-N bond and regenerate the active catalyst.
The choice of base plays a crucial role in the reaction mechanism, with different bases showing optimal performance in polar versus nonpolar solvents [27]. In nonpolar solvents, anionic bases are required to facilitate deprotonation of the neutral palladium-amine complex, while in polar solvents, the base can form complexes with palladium that may create overly stable resting states.
The application of photoredox catalysis to the formation of carbon-nitrogen bonds in sterically hindered systems represents a rapidly evolving field that offers unique advantages for challenging substrates [49] [50] [51] [52] [53] [54] [55] [56] [57] [58] [59] [60]. These methods can access radical intermediates that are not available through conventional thermal pathways, thereby enabling bond formation in highly constrained molecular environments.
Photocatalyst Selection and Optimization: The choice of photocatalyst is critical for successful C-N bond formation in sterically hindered systems [57]. Different photocatalysts exhibit varying redox potentials and excited-state properties that determine their compatibility with specific substrate combinations.
Iridium-based photocatalysts such as [Ir(ppy)₂(dtbbpy)]PF₆ (E₁/₂(Ir(III)/Ir(II)) = +0.28 V vs Fc⁺/Fc) are sufficiently oxidizing to convert anilines to their corresponding radical cations but lack the oxidizing power necessary for dialkylamines [57]. For more challenging substrates, [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (E₁/₂(Ir(III)/Ir(II)) = +0.59 V vs Fc⁺/Fc) provides enhanced oxidizing capability that enables the formation of dialkylamine radical cations [57].
Mechanistic Pathways: Photoredox-mediated C-N bond formation can proceed through several distinct mechanistic pathways depending on the nature of the substrates and reaction conditions [57] [58] [60]. The most common mechanisms include:
Oxidative Quenching Pathways: The photocatalyst in its excited state oxidizes the amine substrate to generate an aminium radical cation, which then undergoes coupling with suitable carbon-centered radicals or electrophiles [57] [58] [60].
Reductive Quenching Pathways: The excited photocatalyst reduces an activated nitrogen-containing precursor to generate reactive nitrogen-centered radicals that can participate in C-N bond formation [57] [58] [60].
Energy Transfer Mechanisms: The photocatalyst transfers energy to substrate molecules, enabling the formation of reactive intermediates through bond cleavage or rearrangement processes [51] [61].
Substrate Scope and Limitations: Photoredox methods have demonstrated remarkable substrate scope for the synthesis of sterically hindered amines [57] [58] [59] [60]. The intermolecular hydroamination of unactivated alkenes with secondary dialkylamines has been achieved with yields ranging from 37-98%, providing access to acyclic tertiary alkylamines that would be challenging to prepare through conventional methods [57].
The photocatalytic amination of benzylic C-H bonds represents another significant advancement, enabling the direct functionalization of unreactive C-H bonds to form pharmaceutically relevant C-N bonds [58] [60]. This approach utilizes sequential hydrogen atom transfer and oxidative radical-polar crossover to generate carbocations that can be intercepted by various nitrogen nucleophiles.
Practical Considerations: The implementation of photoredox methods for sterically hindered amine synthesis requires careful optimization of reaction conditions, including light source selection, solvent choice, and concentration effects [57] [58] [59] [60]. The use of blue LED irradiation (λ ≈ 450 nm) has become standard for most iridium-based photocatalysts, while some systems require UV irradiation or specialized wavelengths for optimal performance.
The development of metal-free organic photocatalysts has addressed some of the cost and sustainability concerns associated with precious metal-based systems [58] [60]. These organic photocatalysts can achieve similar levels of efficiency while offering advantages in terms of cost, availability, and environmental impact.
Recent Advances: Recent developments in photoredox-mediated amination have focused on expanding the scope to include more challenging substrates and reaction types [59] [60] [61]. The development of adaptive photochemical systems that can operate under identical conditions for diverse substrate combinations represents a significant advancement in the field [59].
The integration of photoredox catalysis with other catalytic systems, such as transition metal catalysis, has opened new opportunities for complex molecule synthesis [52] [53] [54] [55]. These dual catalytic systems can access reaction pathways that are not available through either catalytic mode alone, thereby expanding the synthetic utility of these methods.
Yield Optimization and Scalability: The optimization of photoredox-mediated amination reactions has focused on achieving high yields while maintaining practical scalability [57] [58] [59] [60]. Typical yields for these transformations range from 55-95%, with many reactions achieving excellent efficiency under mild conditions.
The scalability of photoredox methods has been demonstrated through the development of flow chemistry approaches and the use of high-power LED arrays for larger-scale synthesis [59]. These advances have made photoredox methods increasingly attractive for industrial applications where sterically hindered amines are required in significant quantities.